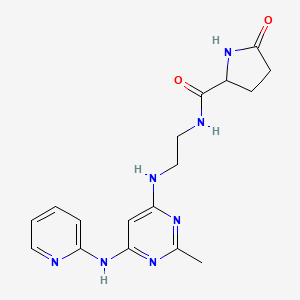

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H21N7O2 and its molecular weight is 355.402. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of connective tissues.

Mode of Action

This compound acts as an inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound disrupts the formation of collagen, thereby affecting the structure and function of connective tissues.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which can have downstream effects on the structure and function of tissues that rely on collagen for their integrity.

Pharmacokinetics

The compound’s effectiveness in inhibiting collagen prolyl-4-hydroxylase suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the production of collagen . This can lead to changes in the structure and function of tissues that rely on collagen.

Actividad Biológica

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides an in-depth analysis of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring substituted with a pyridin-2-ylamino group and a 5-oxopyrrolidine moiety. Its molecular formula is C18H24N6O with a molecular weight of approximately 340.4 g/mol. The structure can be represented as follows:

Target Enzymes

The primary targets for this compound include:

- Dihydrofolate reductase (DHFR) : Inhibition of DHFR leads to decreased tetrahydrofolate levels, which are crucial for nucleotide synthesis.

- Tyrosine-protein kinase (Abl) : This kinase is involved in cell signaling pathways that regulate cell growth and division.

The inhibition of these targets disrupts essential biochemical pathways, leading to reduced synthesis of RNA and DNA, ultimately promoting apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can reduce the viability of various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma), with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | <10 |

| HepG2 | <10 |

These findings suggest that the compound acts as a cytotoxic agent against cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

Additionally, the compound has demonstrated promising antimicrobial effects against multidrug-resistant pathogens. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antimicrobial agents. The structure-dependent activity highlights its potential for further development as an antimicrobial agent .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives including N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine on A549 cells. The results indicated that compounds with free amino groups exhibited greater anticancer activity compared to those with acetylamido substitutions .

- Molecular Docking Studies : Computational studies have predicted binding affinities and modes for the compound against DHFR and other targets, reinforcing its potential as an effective inhibitor in cancer therapy .

Aplicaciones Científicas De Investigación

-

Antitumor Activity :

- Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide have been shown to inhibit cancer cell proliferation in vitro. Specific studies have demonstrated efficacy against various cancer cell lines, suggesting a potential role in cancer therapy .

-

Inhibition of Enzymatic Activity :

- The compound has been investigated for its ability to inhibit carbonic anhydrase enzymes, which are implicated in several physiological processes and diseases, including glaucoma and certain cancers. In vitro assays have shown that related compounds can effectively inhibit these enzymes, leading to further exploration of their therapeutic potential .

- Antimicrobial Properties :

Case Studies

- Synthesis and Evaluation :

- In Vivo Studies :

Análisis De Reacciones Químicas

Key Reaction Data:

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| 4,6-Dichloro-2-methylpyrimidine + Pyridin-2-amine | NMP, DIPEA, 135°C, 45 min | 64% | |

| Chloropyrimidine + Ethylenediamine | DMF, RT, 30 h | 72% |

Amide Coupling to Install Pyrrolidone Moiety

The 5-oxopyrrolidine-2-carboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt). For instance:

-

Step 3 : Activation of 5-oxopyrrolidine-2-carboxylic acid with EDCI/HOBt in DMF/DCM at 0°C, followed by reaction with the ethylamino-pyrimidine intermediate .

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Coupling Reagents | EDCI, HOBt | |

| Solvent | DMF/DCM (1:3) | |

| Temperature | 0°C → RT | |

| Reaction Time | 30 h |

Functional Group Modifications

-

Oxidation/Reduction : Pyridine N-oxides (e.g., from mCPBA oxidation) enable regioselective functionalization .

-

Hydrogenation : Palladium-catalyzed hydrogenolysis removes protecting groups (e.g., benzyl, Boc) with high efficiency .

Example Protocol from :

| Reaction | Conditions | Outcome |

|---|---|---|

| Boc Deprotection | HCl/EtOAc, RT, 1 h | 50% yield |

| Suzuki Coupling | Pd(dppf)Cl<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub>, 80°C | 73% yield |

Analytical Characterization

Critical data for validating the compound’s structure include:

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Peaks at δ 9.40 (s, pyrimidine NH), 8.61 (d, pyridine-H), 4.41 (q, ethyl-H) .

Stability and Reactivity

Propiedades

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-11-21-14(10-15(22-11)24-13-4-2-3-7-18-13)19-8-9-20-17(26)12-5-6-16(25)23-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,20,26)(H,23,25)(H2,18,19,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDRNYOTBJYXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.